2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile
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Description
2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile is a chemical compound that belongs to the class of nitriles. This compound has gained significant interest in scientific research due to its potential applications in medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound related to the target molecule, has been synthesized and shown to possess significant antimicrobial properties. This synthesis, utilizing the Gewald synthesis technique, led to the creation of novel Schiff bases exhibiting excellent antimicrobial activity against various organisms (Puthran et al., 2019).
Heterocyclic Compound Synthesis
2-Ethoxymethylene-3-oxobutanenitrile, a compound structurally similar to the target molecule, has been utilized in the synthesis of heterocycles with notable biological activity. This compound allows for the introduction of a three-carbon moiety into amine-substrates, leading to the creation of compounds with effective antibacterial, antifungal, and anti-tumor properties (Černuchová et al., 2005).
Photophysical Properties
A series of 5-methoxy-2-pyridylthiazoles, which share similarities with the target molecule, were synthesized and their photophysical properties were investigated. These compounds demonstrated significant fluorescence in polar solvents and displayed pH-sensitive fluorescent behavior, making them potentially useful for various analytical applications (Zheng et al., 2006).
Synthesis of Polyfunctionally Substituted Heterocycles
Studies involving 4-Phenyl-3-oxobutanenitrile, closely related to the chemical , focused on synthesizing a variety of polyfunctionally substituted heterocycles. These compounds have potential applications in the development of new pharmaceuticals and materials (Khalik, 1997).
Cholesterol Absorption Inhibition
Research on 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, a compound structurally related to the target molecule, revealed its potential as a potent and orally active inhibitor of cholesterol absorption. This could have significant implications in the treatment of cholesterol-related disorders (Rosenblum et al., 1998).
Spectrofluorometric Characterization and Antibacterial Activity
A study on 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, which shares structural features with the target molecule, focused on its synthesis and antibacterial activity. This compound showed promising antibacterial properties and could be useful in developing new antibacterial agents (Khan, 2017).
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles derivatives, structurally related to the target molecule, were investigated for their corrosion inhibition properties on mild steel. These compounds showed significant efficiency in inhibiting corrosion, indicating potential applications in industrial corrosion prevention (Verma et al., 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-21-16-4-2-3-13(9-16)17(20)10-14(11-19)12-5-7-15(18)8-6-12/h2-9,14H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOVNIPNHHLRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(C#N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325408 |
Source
|
Record name | 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666251 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
344280-48-4 |
Source
|
Record name | 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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